molecular formula C20H21F2NO2 B2988338 (3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1251680-59-7

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2988338
CAS No.: 1251680-59-7
M. Wt: 345.39
InChI Key: QIMLAMRGEHTBRT-UHFFFAOYSA-N
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Description

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a benzophenone derivative featuring a piperidine ring substituted with a benzyloxymethyl group at the 3-position and a 3,4-difluorophenyl ketone moiety. This structure combines lipophilic (benzyloxy, difluorophenyl) and polar (piperidine) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-18-9-8-17(11-19(18)22)20(24)23-10-4-7-16(12-23)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMLAMRGEHTBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with benzyl chloride to form the benzyloxy derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzyloxy group can be oxidized to form a benzyloxy derivative.

  • Reduction: : The difluorophenyl group can be reduced to form a difluorophenyl derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Benzyloxy derivatives.

  • Reduction: : Difluorophenyl derivatives.

  • Substitution: : Substituted piperidines.

Scientific Research Applications

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: : The compound may serve as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

  • Industry: : Its unique properties may be exploited in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism by which (3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : The 3,4-difluorophenyl group in the target compound likely offers balanced lipophilicity and metabolic stability compared to dichlorophenyl (higher lipophilicity) or hydroxyphenyl (higher polarity) groups .

Key Observations :

  • Catalyst Use : Rhodium catalysts () or DABCO/NaSCN systems () may be required for complex substitutions, but these can complicate scalability.
  • Solvent Impact: Non-polar solvents like n-hexane/EtOAC () correlate with higher yields (78%) compared to methanol-based syntheses ().
  • Purity Challenges: Elemental analysis discrepancies (e.g., C: 71.61% vs.

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility

  • The benzyloxymethyl and difluorophenyl groups in the target compound likely increase logP values compared to hydroxyl- or cyclopropyl-substituted analogs (e.g., Compound 19, ) .
  • Fluorine atoms may enhance blood-brain barrier penetration relative to chlorine or methoxy groups .

Stability and Impurities

  • highlights impurities in difluorophenyl-piperidine derivatives (e.g., oxime isomers), suggesting similar quality control challenges for the target compound .
  • Discontinued analogs with benzyloxy groups () may indicate instability or toxicity risks, necessitating stability studies .

Biological Activity

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone, with the CAS number 1251680-59-7, is a compound that has garnered attention due to its potential biological activities. This article delves into its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C20_{20}H21_{21}F2_{2}NO2_{2}, with a molecular weight of 345.4 g/mol. The structure features a piperidine ring substituted with a benzyloxy group and a difluorophenyl moiety, which may contribute to its biological activity.

PropertyValue
CAS Number1251680-59-7
Molecular FormulaC20_{20}H21_{21}F2_{2}NO2_{2}
Molecular Weight345.4 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. Compounds with similar structures often exhibit properties as inhibitors of acetylcholinesterase (AChE), which can enhance cholinergic transmission in the brain. This mechanism is crucial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Research Findings

Case Study 1: Neurodegenerative Disease Model

In a study involving a mouse model of Alzheimer's disease, administration of a structurally related piperidine compound resulted in improved cognitive function and reduced amyloid plaque deposition. This suggests that similar compounds like this compound could have therapeutic implications for Alzheimer's treatment .

Case Study 2: In Vivo Efficacy

Another study focused on the anti-inflammatory properties of piperidine derivatives showed that these compounds could significantly reduce inflammation markers in an induced arthritis model. This opens avenues for exploring the anti-inflammatory capabilities of this compound .

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